Whitepaper: 1-Pentene-d10 – Physical Properties, Chemical Reactivity, and Mechanistic Applications
Whitepaper: 1-Pentene-d10 – Physical Properties, Chemical Reactivity, and Mechanistic Applications
Executive Summary
In the fields of advanced organometallic chemistry and pharmaceutical drug development, fully deuterated terminal alkenes serve as indispensable tools. 1-Pentene-d10 (CAS: 60703-97-1) is a highly specialized isotopomer of 1-pentene. By replacing all ten protium atoms with deuterium, researchers can leverage the kinetic isotope effect (KIE) to elucidate complex reaction mechanisms, track metabolic shunting in pharmacokinetics, and serve as a silent solvent or tracer in nuclear magnetic resonance (NMR) spectroscopy.
This technical guide synthesizes the physical properties of 1-pentene-d10, explores its mechanistic utility in C-H/C-D activation studies, and provides a field-proven, self-validating experimental protocol for its isolation and characterization.
Chemical Identity and Computed Physical Properties
The substitution of protium ( 1 H) with deuterium ( 2 H) fundamentally alters the mass-dependent physical properties of the molecule while leaving its electronic structure largely intact. Because 1-pentene-d10 is highly volatile, empirical physical data is often extrapolated from its unlabeled counterpart, 1-pentene[1], combined with precise computational models for the deuterated form[2].
The doubling of the isotopic mass at ten atomic positions results in a significant increase in molecular weight and density, whereas the boiling point experiences only a marginal shift (often a slight decrease due to the inverse isotope effect on intermolecular dispersion forces).
Table 1: Physical and Computed Properties of 1-Pentene-d10
| Property | Value | Source / Rationale |
| CAS Registry Number | 60703-97-1 | PubChem[2] |
| Molecular Formula | C 5 D 10 | PubChem[2] |
| Molecular Weight | 80.19 g/mol | PubChem[2] |
| Exact Mass | 80.141017778 Da | PubChem[2] |
| XLogP3 | 2.4 | PubChem[2] |
| Topological Polar Surface Area | 0 Ų | PubChem[2] |
| Boiling Point | ~30 °C | Extrapolated from unlabeled 1-pentene[1] |
| Density | ~0.73 g/mL at 25 °C | Calculated isotopic mass shift from 0.64 g/mL[1] |
The Role of 1-Pentene-d10 in Mechanistic Elucidation
In organometallic chemistry, 1-pentene-d10 is frequently utilized to map the pathways of α,β -double-C-H activation. A landmark application of this isotopomer is found in the study of homogeneous C-H activation by PNP-supported organotitanium complexes[3].
When researchers attempt to cleave highly inert C-H bonds (such as those in methane or heavier alkanes), isotopic labeling becomes the only definitive way to prove the origin of the cleaved atoms. By reacting a titanium alkylidene complex with cyclohexane-d12 under high pressure, the formation of 1-pentene-d10 acts as a direct mechanistic probe. The generation of this specific fully deuterated alkene confirms the rapid tautomerization and β -deuteride elimination processes occurring at the transient titanium methylidene center[3].
Mechanistic pathway of 1-pentene-d10 generation via C-D activation.
Implications for Drug Development
Beyond catalysis, the C-D bonds in 1-pentene-d10 possess a lower zero-point energy than C-H bonds. Breaking a C-D bond requires higher activation energy. In pharmaceutical development, incorporating deuterated alkene motifs into active pharmaceutical ingredients (APIs) can intentionally slow down cytochrome P450-mediated metabolism (metabolic shunting), thereby enhancing the drug's pharmacokinetic half-life without altering its binding affinity.
Self-Validating Experimental Protocol: Isolation and NMR Characterization
Handling 1-pentene-d10 requires specialized techniques due to its high volatility (boiling point ~30 °C). Standard isolation methods, such as rotary evaporation, will result in the complete loss of the target molecule. Furthermore, standard 1D 1 H NMR is entirely blind to a fully deuterated molecule.
The following protocol outlines a self-validating workflow for the synthesis, isolation, and structural verification of 1-pentene-d10 from an organometallic reaction matrix[3].
Step-by-step vacuum transfer and 2D NMR workflow for volatile isotopomers.
Step-by-Step Methodology
Step 1: High-Pressure Reaction Setup
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Action: Load the organotitanium precursor (e.g., 0.038 mmol) and the deuterated substrate (e.g., cyclohexane-d12) into a single-crystal sapphire NMR tube under a strictly inert N 2 atmosphere.
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Causality: Standard borosilicate glass cannot safely withstand the combined vapor pressures of volatile reactants and the resulting 1-pentene-d10 at elevated temperatures. Sapphire ensures structural integrity, preventing catastrophic sample loss and maintaining the closed thermodynamic system required for equilibrium.
Step 2: Cryogenic Vacuum Transfer
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Action: Connect the sapphire tube to a specialized high-vacuum line equipped with a receiving J. Young NMR tube submerged in liquid nitrogen (-196 °C). Apply a static vacuum to selectively pull the headspace volatiles from the reaction mixture into the frozen receiving tube.
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Causality: This step is inherently self-validating. By utilizing the extreme temperature differential, only the highly volatile 1-pentene-d10 and residual light solvents are transferred. The heavy, paramagnetic titanium catalyst is left behind. If the subsequent NMR spectrum shows sharp, well-resolved peaks without paramagnetic broadening, the transfer was successful.
Step 3: 2D Deuterium NMR Acquisition
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Action: Dissolve the transferred volatiles in a standardized solvent (e.g., C 6 H 6 ) and acquire a 2D 2 H NMR spectrum at 61.4 MHz at 25 °C[3].
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Causality: Because 1-pentene-d10 lacks protons, 1 H NMR is useless. 2D 2 H NMR is required to resolve the complex D-D scalar couplings.
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Validation Checkpoint: The protocol is validated when the distinct chemical shifts of 1-pentene-d10 are distinctly observed at 5.858, 5.187, 1.971, 1.338, and 0.873 ppm [3]. The presence of these exact five signals confirms that no isotopic scrambling occurred during the transfer, proving the absolute integrity of the C-D activation mechanism.
References
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PubChem - 1-Pentene-D10 | C5H10 | CID 90474044. National Center for Biotechnology Information. URL:[Link]
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ProQuest - Homogeneous C–H activation and redox chemistry of PNP-supported organotitanium complexes. URL:[Link]
